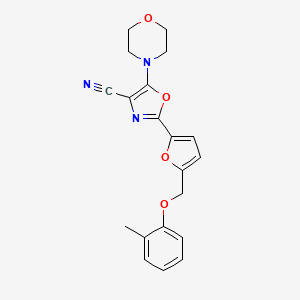

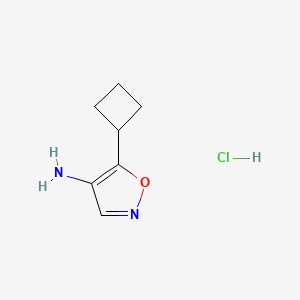

![molecular formula C13H9ClF3N B2904566 5-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine CAS No. 1261820-72-7](/img/structure/B2904566.png)

5-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

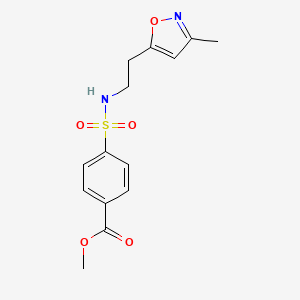

“5-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine” is a chemical compound that contains a trifluoromethyl group. This group is a functional group that has the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Synthesis Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . An early synthetic method was developed by Frédéric Swarts in 1892, based on antimony fluoride . In this reaction, benzotrichloride was reacted with SbF3 to form PhCF2Cl and PhCF3 .Molecular Structure Analysis

The molecular formula of “5-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine” is C14H7ClF6 .Chemical Reactions Analysis

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .Wissenschaftliche Forschungsanwendungen

Metal-Organic Frameworks for Gas Sorption and Sensing

Research on amine-functionalized luminescent metal-organic frameworks (MOFs) demonstrates their use in selective gas/vapor sorption and nanomolar sensing of nitroaromatic compounds in water. These MOFs, due to their amine decoration, show exceptional selectivity and sensitivity for detecting 2,4,6-trinitrophenol (TNP), surpassing previous values and showcasing excellent recyclability and stability for sensing experiments (Das & Mandal, 2018).

Fluorinated Polyimides

The development of novel fluorinated polyimides derived from amines demonstrates their significance in creating materials with low moisture absorption, low dielectric constants, and excellent thermal stability. These materials are valuable for applications in electronics and aerospace, where their properties can significantly enhance performance (Chung & Hsiao, 2008).

Palladium-Catalyzed Trifluoromethylation

A palladium-catalyzed method for trifluoromethylation of aryl chlorides offers a pathway to introduce trifluoromethyl groups to a broad range of aryl substrates under mild conditions. This technique is particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethyl group's ability to influence molecular properties is critical (Cho et al., 2010).

Antimicrobial Activities of Triazole Derivatives

The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives showcase the potential of incorporating the 5-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine structure into compounds with significant antibacterial and antifungal properties. This research indicates the compound's versatility in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).

Optical and Dielectric Properties of Polyimide Films

Investigations into the effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films reveal the influence of the trifluoromethyl group on improving these materials' performance. Such studies are crucial for the advancement of materials science, particularly in the fabrication of electronic devices (Jang et al., 2007).

Wirkmechanismus

Target of Action

The primary targets of 5-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine are currently unknown. This compound is a derivative of trifluoromethylated compounds, which are known to be important in the pharmaceutical industry . .

Mode of Action

Trifluoromethylated compounds are known to interact with their targets through various mechanisms, but the exact interaction of this compound with its targets is currently unknown .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The trifluoromethyl group in 5-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine plays a significant role in its biochemical reactions .

Cellular Effects

The effects of 5-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine on cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

5-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine is involved in various metabolic pathways . It interacts with certain enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 5-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation may also be affected .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

3-chloro-5-[3-(trifluoromethyl)phenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N/c14-11-5-9(6-12(18)7-11)8-2-1-3-10(4-8)13(15,16)17/h1-7H,18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAYDFYJFQTXKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261820-72-7 |

Source

|

| Record name | 3-chloro-5-[3-(trifluoromethyl)phenyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

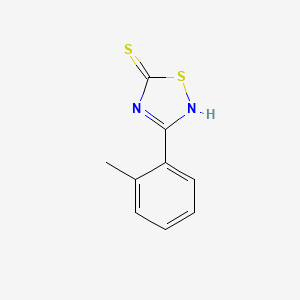

![1-(4-chloro-3-methylphenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2904484.png)

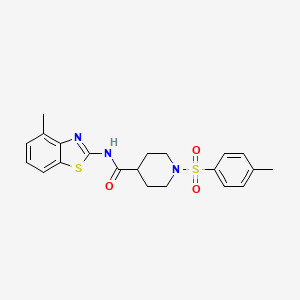

![2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2904489.png)

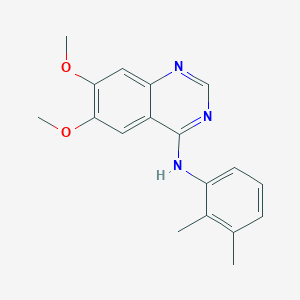

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2904495.png)

![N-(3-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2904496.png)

![N-[2-(Prop-2-enoylamino)ethyl]thiophene-2-carboxamide](/img/structure/B2904497.png)